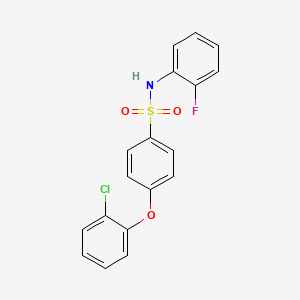
3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile is a complex organic compound featuring a piperidine ring, a benzonitrile group, and a furan moiety connected via a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Thioether Formation: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction with a suitable thiol precursor.
Carbonylation: The carbonyl group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.
Benzonitrile Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan moiety can undergo oxidation to form furanones.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical transformations.
Biology
This compound may be explored for its potential biological activities, including antimicrobial, antifungal, or anticancer properties. The presence of the piperidine ring is particularly noteworthy, as piperidine derivatives are known for their pharmacological activities .
Medicine
In medicinal chemistry, this compound could be investigated as a lead compound for the development of new therapeutic agents. Its structural features suggest potential interactions with various biological targets.
Industry
In the chemical industry, this compound could be used as a building block for the synthesis of advanced materials or specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The piperidine ring could facilitate binding to biological targets, while the furan and benzonitrile groups might contribute to the compound’s overall pharmacophore.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzamide: Similar structure but with an amide group instead of a nitrile.
3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)phenol: Similar structure but with a phenol group instead of a nitrile.
Uniqueness
The unique combination of a piperidine ring, a furan moiety, and a benzonitrile group in 3-(4-(((Furan-2-ylmethyl)thio)methyl)piperidine-1-carbonyl)benzonitrile provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
3-[4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c20-12-16-3-1-4-17(11-16)19(22)21-8-6-15(7-9-21)13-24-14-18-5-2-10-23-18/h1-5,10-11,15H,6-9,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURYUXWFSRFXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2900078.png)

![7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione](/img/structure/B2900082.png)


![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2900085.png)
![1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea](/img/structure/B2900089.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2900092.png)



![(Z)-8-(2-fluorophenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2900097.png)

